molecular formula C13H8O3 B1308586 2,7-Dihydroxy-9-fluorenone CAS No. 42523-29-5

2,7-Dihydroxy-9-fluorenone

Cat. No. B1308586
CAS RN: 42523-29-5
M. Wt: 212.2 g/mol
InChI Key: CWHPQXRTQSNTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03947593

Procedure details

A solution of 2-diethylaminoethyl chloride [obtained from 15.5 g (0.09 mole) of 2-diethylaminoethyl chloride hydrochloride] in 100 ml of toluene (dried over molecular sieves) is added to a mixture of 6.4 g (0.03 mole) of 2,7-dihydroxyfluoren-9-one and 3.3 g (0.06 mole) of sodium methoxide in 200 ml of toluene (dried over molecular sieves). This mixture is heated to reflux with stirring for three hours. Upon cooling, the mixture is filtered to remove the precipitated sodium chloride. The toluene solution is washed three times with water, then once with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate. This mixture is filtered, and the filtrate acidified to Congo Red with ethereal hydrogen chloride. The solid which precipitates is filtered, recrystallized from butanone with enough methanol added to effect solution, and the product dried at 100°C for 24 hours under vacuum to give 2,7-bis(2-diethylaminoethoxy)fluoren-9-one dihydrochloride. M.P. 235°-237°C.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
0.09 mol
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][Cl:6])[CH3:2].Cl.[CH2:10]([N:12]([CH2:16][CH3:17])[CH2:13][CH2:14][Cl:15])[CH3:11].[OH:18][C:19]1[CH:31]=[CH:30][C:29]2[C:28]3[C:23](=[CH:24][C:25]([OH:32])=[CH:26][CH:27]=3)[C:22](=[O:33])[C:21]=2[CH:20]=1.C[O-].[Na+]>C1(C)C=CC=CC=1>[ClH:6].[ClH:15].[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][O:18][C:19]1[CH:31]=[CH:30][C:29]2[C:28]3[C:23](=[CH:24][C:25]([O:32][CH2:14][CH2:13][N:12]([CH2:10][CH3:11])[CH2:16][CH3:17])=[CH:26][CH:27]=3)[C:22](=[O:33])[C:21]=2[CH:20]=1)[CH3:2] |f:1.2,4.5,7.8.9|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
C(C)N(CCCl)CC
Name
Quantity
0.09 mol
Type
reactant
Smiles
Cl.C(C)N(CCCl)CC
Name
Quantity
6.4 g
Type
reactant
Smiles
OC1=CC=2C(C3=CC(=CC=C3C2C=C1)O)=O
Name
Quantity
3.3 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
to remove the precipitated sodium chloride
WASH
Type
WASH
Details
The toluene solution is washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
This mixture is filtered
CUSTOM
Type
CUSTOM
Details
The solid which precipitates
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from butanone with enough methanol
ADDITION
Type
ADDITION
Details
added to effect solution
CUSTOM
Type
CUSTOM
Details
the product dried at 100°C for 24 hours under vacuum
Duration
24 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.Cl.C(C)N(CCOC1=CC=2C(C3=CC(=CC=C3C2C=C1)OCCN(CC)CC)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.